Trityl-PEG8-azide
Overview
Description
Trityl-PEG8-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the use of azide ion as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .Molecular Structure Analysis
The molecular weight of this compound is 393.5 g/mol . The molecular formula is C17H35N3O7 . It contains a total of 95 bonds, including 48 non-H bonds, 20 multiple bonds, 28 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 8 ethers (aliphatic) .Chemical Reactions Analysis
This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The exact mass of this compound is 637.34 . The elemental analysis shows that it contains C, 65.91; H, 7.43; N, 6.59; O, 20.07 .Scientific Research Applications
1. Fabrication of Superhydrophobic Cotton Fabric
A study by Li et al. (2010) utilized amphiphilic triblock azide copolymers, containing poly(ethylene glycol) (PEG) to fabricate superhydrophobic cotton fabric. The copolymers were covalently attached to the cotton fibers, transforming the fabric from hydrophilic to superhydrophobic, with enhanced stability and chemical durability (Li et al., 2010).
2. Synthesis of Heterobifunctional PEGs
Vojkovský et al. (2016) described the large-scale synthesis of heterobifunctional PEGs using the ring-opening polymerization of ethylene oxide from protected amine and alcohol initiators. This includes the use of azide functionalities, highlighting the importance of such groups in polymer chemistry (Vojkovský et al., 2016).
3. PEG Azides in Conjugation Chemistry and Drug Delivery
Semple et al. (2016) focused on azido-functionalized PEG derivatives for applications in conjugation chemistry and targeted drug delivery. Their study provides a method for quantifying azide incorporation in PEG polymers, crucial for their effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).
4. Biodegradable PEG-Peptide Hydrogels
Liu et al. (2009) synthesized biodegradable PEG-peptide hydrogels using Click chemistry, with applications in cell-based wound healing. The hydrogels showed improved cell attachment and proliferation, demonstrating the utility of PEG-azide functionalities in biomedical applications (Liu et al., 2009).
5. PEGylation of Proteins Using Azide Reagents
Martynenko-Makaev et al. (2018) introduced a method for the controlled site-specific PEGylation of proteins using branched PEG azide reagents. This method optimizes pharmacodynamic and pharmacokinetic properties of therapeutic proteins (Martynenko-Makaev et al., 2018).
6. Cross-Linked Polymeric Micelles
Jin et al. (2012) developed polymeric micelles with azide groups at the interfaces, providing potential applications in drug delivery systems. These micelles show nano-sized phase separation, indicating their utility in particulate emulsification (Jin et al., 2012).
Mechanism of Action
Target of Action
Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .
Pharmacokinetics
It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.
Action Environment
Environmental factors that could influence the action of this compound include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction
Safety and Hazards
The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
properties
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFSMLZCBKWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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